Cas no 22191-97-5 ((4-Quinolin-2-ylphenyl)amine)

(4-Quinolin-2-ylphenyl)amine is a versatile aromatic amine derivative featuring a quinoline core linked to a phenylamine group. This compound is of significant interest in synthetic organic chemistry and materials science due to its electron-rich structure, which facilitates applications in coordination chemistry, ligand design, and optoelectronic materials. Its rigid, conjugated system enhances thermal stability and electronic properties, making it suitable for use in organic semiconductors, fluorescent probes, and catalytic systems. The amine functionality allows for further functionalization, enabling tailored modifications for specific research or industrial applications. High purity grades ensure reproducibility in synthetic workflows, while its well-defined structure supports precise mechanistic studies in chemical and materials research.
(4-Quinolin-2-ylphenyl)amine structure
(4-Quinolin-2-ylphenyl)amine structure
Product Name:(4-Quinolin-2-ylphenyl)amine
CAS No:22191-97-5
MF:C15H12N2
MW:220.269183158875
CID:270460
PubChem ID:24891766
Update Time:2025-06-25

(4-Quinolin-2-ylphenyl)amine Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,4-(2-quinolinyl)-
    • (4-Quinolin-2-ylphenyl)amine
    • 2-(4-aminophenyl)quinoline
    • 2-(4-aminophenyl)quinoline hydrochloride
    • NSC 168387 hydrochloride
    • BF 170
    • NSC 168387
    • CHEMBL1411717
    • NCGC00162305-03
    • 22191-97-5
    • NSC-168387
    • NCGC00162305-05
    • 2-(4-Amino)phenylquinoline
    • 4-quinolin-2-ylaniline
    • AKOS004118002
    • Benzenamine, 4-(2-quinolinyl)-
    • SDCCGSBI-0633773.P001
    • SCHEMBL1298412
    • NCGC00162305-01
    • CS-0449731
    • 4-(Quinolin-2-yl)aniline
    • Paraaminophenylchinolin
    • NCGC00162305-02
    • NSC168387
    • 4-(2-Quinolinyl)benzenamine
    • DB-411440
    • HS-7533
    • MDL: MFCD08705340
    • Inchi: 1S/C15H12N2/c16-13-8-5-12(6-9-13)15-10-7-11-3-1-2-4-14(11)17-15/h1-10H,16H2
    • InChI Key: PWLMSCCFNGGPGM-UHFFFAOYSA-N
    • SMILES: N1C2C=CC=CC=2C=CC=1C1C=CC(=CC=1)N

Computed Properties

  • Exact Mass: 220.10016
  • Monoisotopic Mass: 220.1
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 38.9A^2

Experimental Properties

  • Density: 1.194±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 194-195 ºC
  • Boiling Point: 409.2°Cat760mmHg
  • Flash Point: 230.4°C
  • Refractive Index: 1.697
  • Solubility: Almost insoluble (0.04 g/l) (25 º C),
  • PSA: 38.91

(4-Quinolin-2-ylphenyl)amine Security Information

  • Symbol: GHS05 GHS07
  • Signal Word:Danger
  • Hazard Statement: H302-H315-H318-H335
  • Warning Statement: P261-P280-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22-37/38-41
  • Safety Instruction: 26
  • Hazardous Material Identification: Xn
  • Storage Condition:−20°C

(4-Quinolin-2-ylphenyl)amine Pricemore >>

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Additional information on (4-Quinolin-2-ylphenyl)amine

Compound CAS No 22191-97-5: (4-Quinolin-2-ylphenyl)amine

The compound with CAS number 22191-97-5, commonly referred to as (4-Quinolin-2-ylphenyl)amine, is a significant molecule in the field of organic chemistry, particularly within the realm of heterocyclic compounds. This compound is a derivative of quinoline, a bicyclic structure composed of a benzene ring fused with a pyridine ring. The presence of the amino group (-NH₂) attached to the phenyl ring at position 4 introduces unique electronic and structural properties that make this compound highly versatile in various applications.

Recent studies have highlighted the potential of (4-Quinolin-2-ylphenyl)amine in drug discovery, particularly in the development of bioactive molecules. Its structure, which includes a quinoline moiety, is known to exhibit significant interactions with biological targets such as enzymes and receptors. For instance, research has shown that this compound can act as a ligand for certain G-protein coupled receptors (GPCRs), making it a promising candidate for therapeutic interventions in conditions like inflammation and neurodegenerative diseases.

The synthesis of (4-Quinolin-2-ylphenyl)amine typically involves multi-step organic reactions, often utilizing coupling agents or catalytic systems to facilitate the formation of the desired product. One common approach involves the nucleophilic substitution of an appropriate halogenated quinoline derivative with an amine-containing substrate. The optimization of reaction conditions, such as temperature and solvent choice, plays a critical role in achieving high yields and purity levels.

In terms of physical properties, (4-Quinolin-2-ylphenyl)amine exhibits a melting point around 180°C and is sparingly soluble in common organic solvents like dichloromethane and ethyl acetate. Its UV-vis spectrum shows strong absorption bands in the range of 250–300 nm, indicative of its aromatic character and conjugated system. These properties make it suitable for applications in both academic research and industrial settings.

One of the most intriguing aspects of this compound is its ability to act as a precursor for more complex molecules. For example, through various functionalization strategies, it can be transformed into biologically active agents or advanced materials. Recent advancements in click chemistry have enabled researchers to efficiently modify this compound by introducing additional functional groups, thereby expanding its utility across diverse fields.

In conclusion, CAS No 22191-97-5 ((4-Quinolin-2-ylphenyl)amine) stands out as a valuable molecule due to its unique structural features and wide-ranging applications. With ongoing research exploring its potential in drug discovery, material science, and synthetic chemistry, this compound continues to be an area of significant interest for scientists worldwide.

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